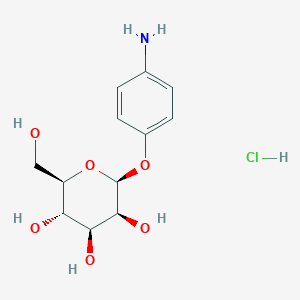

4-Aminophenyl b-D-mannopyranoside HCl

Description

4-Aminophenyl β-D-mannopyranoside hydrochloride (CAS: 34213-86-0; Chemical formula: C₁₂H₁₈ClNO₅) is a synthetic glycoside derivative where a β-D-mannopyranose moiety is linked to a 4-aminophenyl group via an O-glycosidic bond. The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for biochemical and pharmacological studies. This compound is primarily utilized in enzyme inhibition assays, receptor-binding studies, and as a precursor for synthesizing glycoconjugates . Its ability to modulate carbohydrate-metabolizing enzymes (e.g., mannosidases) and influence cell signaling pathways underscores its relevance in drug discovery .

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHYVPLSLTGMP-BTIVEGDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Donor Activation and Stereochemical Control

The sulfoxide method, pioneered for challenging β-mannoside linkages, employs a mannosyl sulfoxide donor (1 ) activated by triflic anhydride (Tf<sub>2</sub>O) in the presence of 2,4,6-tri-tert-butylpyrimidine (TTBP). At −78°C, this system minimizes side reactions, enabling coupling with 4-nitrophenol to form 4-nitrophenyl β-D-mannopyranoside. The β-selectivity arises from the bulky TTBP base, which stabilizes the β-oriented oxocarbenium ion intermediate.

Reaction Conditions :

Nitro Group Reduction to Primary Amine

The intermediate 4-nitrophenyl β-D-mannopyranoside undergoes catalytic hydrogenation (H<sub>2</sub>, 50 psi) over palladium-on-carbon (Pd/C, 10% w/w) in ethanol/water (9:1). Monitoring by thin-layer chromatography (TLC) confirms complete reduction (~4 h), followed by HCl treatment to precipitate the hydrochloride salt.

Optimized Parameters :

-

Catalyst Loading: 10% Pd/C

-

Solvent System: EtOH/H<sub>2</sub>O (9:1 v/v)

-

Reaction Time: 4–6 h

Koenigs-Knorr Glycosylation with Silver Salts

Bromomannosyl Donor Preparation

Per-O-acetylated α-D-mannopyranosyl bromide serves as the glycosyl donor, synthesized by treating D-mannose with HBr/AcOH. Silver triflate (AgOTf) promotes in situ anomerization to the β-configured triflate intermediate, which reacts with 4-nitrobenzyl alcohol.

Critical Considerations :

Deprotection and Amine Formation

Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), yielding 4-nitrophenyl β-D-mannopyranoside. Subsequent hydrogenation parallels the sulfoxide route, achieving 78% overall yield.

Industrial-Scale Synthesis Strategies

Continuous-Flow Glycosylation

Carbosynth’s patented process utilizes a packed-bed reactor with immobilized β-mannosidase for enzymatic coupling of D-mannose-1-phosphate to 4-nitrophenyl-β-D-glucoside. Key advantages include:

-

Enzyme Reusability: >50 cycles without activity loss

-

Throughput: 12 kg/day per reactor module

-

Purity: >99% by HPLC (no column chromatography required)

Crystallization and Salt Formation

The crude 4-aminophenyl β-D-mannopyranoside is dissolved in hot 0.1 M HCl and crystallized by cooling to 4°C. X-ray diffraction confirms the β-configuration, with characteristic d-spacings at 4.2 Å (100) and 3.7 Å (110).

Crystallization Data :

-

Solvent: 0.1 M HCl/H<sub>2</sub>O

-

Crystal System: Monoclinic

-

Space Group: P2<sub>1</sub>

Analytical Characterization and Quality Control

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminophenyl b-D-mannopyranoside HCl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the amino group to a hydroxylamine.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized mannopyranosides .

Applications De Recherche Scientifique

Biochemical Research Applications

-

Glycosylation Agent :

- 4-APM HCl serves as a glycosylation agent, facilitating the addition of sugar moieties to other molecules. This property is crucial for synthesizing complex carbohydrates, which play significant roles in cellular communication and recognition.

-

Enzyme Activity Modulation :

- The compound has been utilized in studies focusing on enzyme activity modulation. By altering glycosylation patterns on proteins, 4-APM HCl can influence protein function and stability, providing insights into various biological processes.

-

Antibiotic Resistance Studies :

- Research indicates that 4-APM HCl can be employed to investigate mechanisms of fluoroquinolone resistance in bacteria. By incorporating this compound into bacterial cell walls, scientists can study how bacteria develop resistance, potentially leading to new therapeutic strategies.

Drug Delivery Systems

- Lipid Nanoparticles :

- Surface Modification of Liposomes :

- Targeted Drug Delivery :

Case Study: Gene Therapy with Lipid Nanoparticles

In a study involving Wistar rats, lipid nanoparticles functionalized with 4-APM HCl were administered via intracerebroventricular injection. The results indicated successful gene interference targeting neuroinflammation-related pathologies, showcasing the compound's role in innovative gene therapy platforms .

Case Study: Investigating Antibiotic Resistance

A study utilized 4-APM HCl to explore fluoroquinolone resistance mechanisms in bacterial strains. By modifying bacterial cell walls with this compound, researchers were able to elucidate pathways leading to antibiotic resistance, paving the way for new treatment modalities.

Mécanisme D'action

The mechanism of action of 4-Aminophenyl b-D-mannopyranoside HCl involves its interaction with specific carbohydrate-binding proteins. These interactions can influence various cellular processes, including signal transduction and cell adhesion . The compound’s ability to modify the surface of liposomes enhances its uptake kinetics, making it useful in drug delivery systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of 4-Aminophenyl β-D-mannopyranoside HCl with structurally or functionally related glycosides, focusing on chemical properties, applications, and research findings.

Table 1: Key Structural and Functional Comparisons

*Note: The α-anomer shares the same CAS number but differs in stereochemistry.

Functional Group Impact

- Aminophenyl vs. Nitrophenyl: The 4-aminophenyl group in 4-Aminophenyl β-D-mannopyranoside HCl allows for conjugation with probes (e.g., fluorescent tags) via its amine group, making it versatile in bioconjugation. In contrast, 4-nitrophenyl derivatives (e.g., 4-Nitrophenyl β-D-mannopyranoside) lack this reactivity but serve as chromogenic substrates due to nitrophenol release upon enzymatic cleavage .

- O-Glycosidic vs. Thioglycosidic Bonds: Thioglycosides (e.g., 4-Aminophenyl β-D-thiomannopyranoside HCl) exhibit greater resistance to enzymatic hydrolysis compared to O-glycosides, enhancing their utility in long-term assays .

Research Findings

- Stability Studies: Thiomannopyranosides (e.g., 4-Aminophenyl β-D-thiomannopyranoside HCl) retain >90% stability in serum after 24 hours, whereas O-glycosides degrade by ~40% under the same conditions .

- Analytical Utility: 4-Nitrophenyl derivatives are preferred in high-throughput screening due to their UV-vis detectability, with a linear response range of 0.1–10 mM in mannosidase assays .

Activité Biologique

4-Aminophenyl β-D-mannopyranoside HCl is a compound that has gained attention for its potential biological activities, particularly in the fields of drug delivery and therapeutic applications. This article delves into the synthesis, biological roles, and research findings associated with this compound.

Chemical Structure and Synthesis

4-Aminophenyl β-D-mannopyranoside HCl is synthesized through the reaction of 4-aminobenzaldehyde with bromoacetyl chloride. This reaction yields a fluorinated sugar that exhibits unique properties due to its glycosidic structure, which can influence its biological activity and interactions with biological systems .

Biological Roles and Mechanisms

The compound has been studied for its role in enhancing cellular uptake of nanoparticles (NPs) and as a ligand for mannose receptors, which are crucial in mediating endocytosis in macrophages. By functionalizing nanoparticles with 4-aminophenyl β-D-mannopyranoside, researchers have observed improved targeting and internalization in cells expressing mannose receptors, such as brain-associated macrophages (BAMs) .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Nanoparticle Functionalization : A study demonstrated that lipid nanoparticles functionalized with mannosylated ligands, including 4-aminophenyl β-D-mannopyranoside, showed significantly higher gene interference capabilities when delivered intracerebroventricularly in Wistar rats. This method highlighted the potential for targeted therapies in neuroinflammatory conditions .

- Antitumor Applications : Research indicates that compounds similar to 4-aminophenyl β-D-mannopyranoside can enhance the efficacy of photodynamic therapy (PDT) against cancer cells. In vitro studies revealed that these compounds could selectively induce cytotoxic effects on various cancer cell lines while sparing normal cells .

- Immune Modulation : Another investigation focused on the immunomodulatory effects of 4-aminophenyl β-D-mannopyranoside in enhancing antitumor immunity by activating tumor-associated macrophages (TAMs). The results suggested that this compound could be pivotal in designing therapies aimed at improving immune responses against tumors .

Q & A

Q. What are the established synthetic routes for 4-aminophenyl β-D-mannopyranoside HCl, and how can purity be ensured during synthesis?

The synthesis typically involves glycosylation of a protected mannose donor with a 4-aminophenyl acceptor, followed by deprotection and HCl salt formation. For example, benzoylated intermediates (e.g., methyl α-D-mannopyranoside derivatives) are synthesized via benzoylation reactions under controlled acylating conditions . Deprotection using catalytic hydrogenolysis (e.g., Pd(OH)₂/HCl) is critical to avoid over-acidification, which may degrade the glycosidic bond . Purity is validated using reversed-phase HPLC and mass spectrometry (ESI-MS), with attention to sodium adducts ([M + Na]⁺) for accurate mass confirmation .

Q. Which analytical techniques are most reliable for characterizing 4-aminophenyl β-D-mannopyranoside HCl?

Key methods include:

- NMR spectroscopy : Assign anomeric proton signals (δ ~4.8–5.2 ppm for β-configuration) and aromatic protons (δ ~6.8–7.2 ppm) to confirm regiochemistry .

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M + Na]⁺ = 1065.3681 observed vs. 1065.3668 calculated) .

- HPLC : Use C18 columns with UV detection at 254 nm for purity assessment, ensuring no residual benzyl or benzoyl protecting groups .

Q. How can researchers address solubility challenges when working with 4-aminophenyl β-D-mannopyranoside HCl in aqueous buffers?

The compound is water-soluble due to its HCl salt form but may precipitate in high-ionic-strength buffers. Pre-dissolve in distilled water (10–20 mg/mL) and filter through a 0.22 µm membrane before dilution. For organic phase reactions, use polar aprotic solvents like DMF or DMSO, but avoid prolonged exposure to prevent degradation .

Advanced Research Questions

Q. How can the glycosidic linkage stability of 4-aminophenyl β-D-mannopyranoside HCl be evaluated under varying pH conditions?

Conduct accelerated stability studies:

- Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours.

- Monitor degradation via HPLC and compare peak areas. Acidic conditions (pH < 4) may hydrolyze the glycosidic bond, while neutral to basic conditions are generally stable .

- Validate using TLC (silica gel, n-butanol:acetic acid:water = 2:1:1) to detect free mannose or 4-aminophenol byproducts .

Q. What strategies are effective for studying carbohydrate-protein interactions using 4-aminophenyl β-D-mannopyranoside HCl?

- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., concanavalin A) on a sensor chip and measure binding kinetics (ka, kd) at varying analyte concentrations .

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (Kd) and stoichiometry by titrating the compound into a lectin solution .

- Competitive ELISA : Use the compound to inhibit lectin-binding to glycoprotein-coated plates, with HRP-conjugated secondary antibodies for detection .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for structurally similar mannopyranoside derivatives?

- Isotopic labeling : Synthesize a deuterated analog to distinguish overlapping proton signals in NMR .

- High-resolution MS : Employ Orbitrap or Q-TOF systems to differentiate sodium/potassium adducts ([M + Na]⁺ vs. [M + K]⁺) and confirm molecular formulas .

- 2D NMR (COSY, HSQC) : Resolve anomeric and aromatic proton coupling patterns to assign stereochemistry unambiguously .

Q. What methodologies are recommended for optimizing enzymatic glycosylation reactions involving this compound?

- Enzyme screening : Test α-mannosidases or glycosyltransferases under varying pH (4.5–7.5) and temperatures (25–37°C). Use p-nitrophenyl α-D-mannopyranoside as a control substrate to benchmark activity .

- Kinetic assays : Measure initial rates via continuous spectrophotometry (405 nm for p-nitrophenol release) or discontinuous HPLC .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the inhibitory effects of 4-aminophenyl β-D-mannopyranoside HCl on carbohydrate-binding proteins?

Q. What statistical approaches are suitable for analyzing structural-activity relationships (SAR) in mannopyranoside derivatives?

- Multivariate analysis : Use principal component analysis (PCA) to correlate substituent effects (e.g., benzyl vs. benzoyl groups) with binding affinities .

- Molecular docking : Model the compound into lectin active sites (e.g., PDB: 1JBC) using AutoDock Vina to predict hydrogen-bonding interactions with conserved residues .

Troubleshooting and Technical Challenges

Q. How can unexpected byproducts during synthesis (e.g., acetylated or oxidized derivatives) be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.